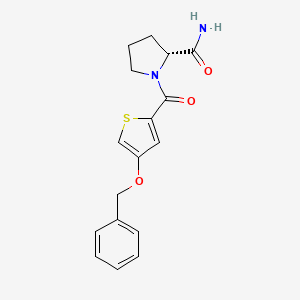![molecular formula C17H22N2O B7358907 2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol](/img/structure/B7358907.png)
2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol, also known as A-366, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. A-366 is a potent and selective inhibitor of lysine-specific demethylase 1A (LSD1), an enzyme that plays a crucial role in gene expression regulation.
Wirkmechanismus
2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol selectively inhibits LSD1, an enzyme that removes methyl groups from histone proteins, which are essential for regulating gene expression. By inhibiting LSD1, this compound prevents the removal of methyl groups from histones, leading to the suppression of gene expression. The compound's ability to selectively target LSD1 is due to its unique chemical structure, which allows it to bind to the enzyme's active site.
Biochemical and Physiological Effects:
This compound has been shown to induce differentiation and apoptosis in cancer cells by suppressing the expression of oncogenes and activating tumor suppressor genes. The compound has also been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease by modulating the expression of genes involved in inflammation and synaptic plasticity. This compound's antiviral activity is thought to be due to its ability to inhibit viral replication by modulating the expression of host genes involved in viral entry and replication.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol's selectivity for LSD1 makes it a valuable tool for studying the role of this enzyme in various diseases. The compound's potency and specificity also make it a promising lead compound for the development of new drugs targeting LSD1. However, this compound's limited solubility in water and its potential toxicity at high doses are significant limitations for lab experiments.
Zukünftige Richtungen
Future research on 2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol should focus on improving its pharmacokinetic properties, including solubility and bioavailability, to enhance its therapeutic potential. Additionally, the compound's activity against other LSD1 isoforms and its potential interactions with other enzymes and proteins should be investigated. This compound's antiviral activity also warrants further investigation, particularly in the context of emerging viral infections. Finally, this compound's potential as a tool for epigenetic editing and gene therapy should be explored.
Synthesemethoden
2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol is synthesized through a multi-step process that involves the reaction of 3-bromoaniline with 3-(2-aminopropyl)phenylboronic acid in the presence of a palladium catalyst to form an intermediate compound. The intermediate is then subjected to a reductive amination reaction with glyoxal to produce this compound.
Wissenschaftliche Forschungsanwendungen
2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, neurodegenerative disorders, and viral infections. The compound's ability to inhibit LSD1 has been shown to induce differentiation and apoptosis in cancer cells, making it a potential anticancer agent. Additionally, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. The compound has also demonstrated antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV).
Eigenschaften
IUPAC Name |
2-[4-amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12(18)9-13-3-2-4-15(10-13)17-11-16(19)6-5-14(17)7-8-20/h2-6,10-12,20H,7-9,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJYPUOIALGOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C2=C(C=CC(=C2)N)CCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B7358837.png)
![3-methoxy-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7358842.png)
![3-[[1-[2-(3,5-Dichlorophenyl)acetyl]pyrrolidin-3-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B7358847.png)

![N-[(3R)-1-(3,5-difluoropyridine-2-carbonyl)piperidin-3-yl]-3,5-difluoropyridine-2-carboxamide](/img/structure/B7358855.png)
![ethyl 5-[(2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carbonyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7358861.png)
![N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7358881.png)
![1'-(3-methyl-1,2,4-thiadiazole-5-carbonyl)spiro[3H-chromene-2,3'-piperidine]-4-one](/img/structure/B7358883.png)
![2-Amino-2-[3-[5-amino-2-(2-hydroxyethyl)phenyl]phenyl]ethanol](/img/structure/B7358894.png)
![2-[4-Amino-2-[4-(2-amino-1,1-difluoroethyl)phenyl]phenyl]ethanol](/img/structure/B7358896.png)
![2-[4-Amino-2-[3-[1-(aminomethyl)cyclopropyl]phenyl]phenyl]ethanol](/img/structure/B7358900.png)
![2-[4-Amino-2-[3-[2-(aminomethyl)butyl]phenyl]phenyl]ethanol](/img/structure/B7358904.png)
![1-hydroxy-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358925.png)